Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, other names or identifiers, and the class of compounds it belongs to.
Synthesis Analysis
This involves looking at how the compound is synthesized, including the starting materials, the reactions used, and the conditions under which the synthesis is carried out.Molecular Structure Analysis
This involves looking at the structure of the molecule, including its atomic composition, the arrangement of the atoms, and any interesting features of its structure.Chemical Reactions Analysis
This involves looking at how the compound reacts with other substances, including the products of these reactions and the conditions under which they occur.Physical And Chemical Properties Analysis
This involves looking at the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed various methods to synthesize novel heterocyclic compounds using derivatives similar to Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate. For instance, the synthesis of pyrazolo[3,4-c]pyridazine derivatives explored the cyclization of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate with nucleophilic reagents, leading to new derivatives with potential central nervous system effects (Zabska et al., 1998). Another study focused on the synthesis of thienoquinolines, starting from ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, resulting in various heterocyclic compounds through different chemical reactions (Awad et al., 1991).
Pharmacological Screening
Several studies have focused on the pharmacological screening of derivatives for their potential effects on the central nervous system, anti-inflammatory, analgesic, and ulcerogenic actions. For example, a group of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates was prepared and tested for their anti-inflammatory, analgesic, and ulcerogenic actions, along with their ability to inhibit prostaglandin biosynthesis, showing various structure-activity relationships and mechanisms of action (Abignente et al., 1992).
Antimicrobial and Anticancer Activities
Compounds synthesized from derivatives of Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate have been evaluated for their antimicrobial and anticancer activities. For instance, a study discovered new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, highlighting the potential of synthesized derivatives in reducing tumor mass and inducing apoptosis in cancer cells (Gad et al., 2020). Another research effort synthesized and characterized new quinazolines as potential antimicrobial agents, demonstrating the diversity of applications for these chemical derivatives (Desai et al., 2007).
Safety And Hazards
This involves looking at any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This involves looking at potential future research directions, including any unanswered questions about the compound and any potential applications it could have.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N3O4S/c1-2-32-22(31)18-13-10-33-20(26-19(29)17-14(24)4-3-5-15(17)25)16(13)21(30)28(27-18)12-8-6-11(23)7-9-12/h3-10H,2H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIOKTWKYSVODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.